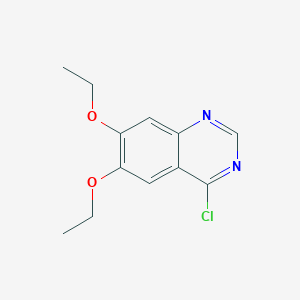

4-Chloro-6,7-diethoxyquinazoline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-chloro-6,7-diethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-3-16-10-5-8-9(6-11(10)17-4-2)14-7-15-12(8)13/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMQPDNSSYTATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470633 | |

| Record name | 4-Chloro-6,7-diethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162363-46-4 | |

| Record name | 4-Chloro-6,7-diethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6,7-diethoxyquinazoline and its Analogue, 4-Chloro-6,7-dimethoxyquinazoline

Core Compound: 4-Chloro-6,7-dimethoxyquinazoline

4-Chloro-6,7-dimethoxyquinazoline is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of targeted cancer therapies. Its chemical structure allows for versatile modifications, making it a valuable building block in medicinal chemistry.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of 4-Chloro-6,7-dimethoxyquinazoline.

| Property | Value | Reference |

| CAS Number | 13790-39-1 | [1][2] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [2][3] |

| Molecular Weight | 224.64 g/mol | [2][3] |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 183-190 °C | [1] |

| Solubility | Insoluble in water | [2] |

| Purity | >98.0% (HPLC) | [1] |

Structural Information

| Descriptor | Value | Reference |

| IUPAC Name | 4-chloro-6,7-dimethoxyquinazoline | [2] |

| SMILES | COC1=C(OC)C=C2C(Cl)=NC=NC2=C1 | [2] |

| InChI Key | LLLHRNQLGUOJHP-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of 4-Chloro-6,7-dimethoxyquinazoline is a critical process for its application in drug development. A common method involves the chlorination of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one.

Synthetic Workflow Overview

A prevalent synthetic route begins with 4,5-dimethoxy-2-aminobenzoic acid, which undergoes cyclization and subsequent chlorination.

Detailed Experimental Protocol: Chlorination

This protocol details the chlorination of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one.

Materials:

-

6,7-dimethoxy-3,4-dihydroquinazolin-4-one

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Dichloromethane

-

Saturated aqueous sodium hydrogen carbonate solution

-

Brine

-

Magnesium sulfate

Procedure:

-

A solution of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one in thionyl chloride is prepared.[4]

-

A catalytic amount of N,N-dimethylformamide is added dropwise to the solution.[4]

-

The reaction mixture is heated at reflux for 6 hours.[4]

-

After cooling, the excess thionyl chloride is removed under reduced pressure.

-

The residue is azeotroped with toluene to remove any remaining thionyl chloride.[4]

-

The residue is dissolved in dichloromethane.[4]

-

The organic solution is washed sequentially with saturated aqueous sodium hydrogen carbonate solution and brine.[4]

-

The organic phase is dried over magnesium sulfate.[4]

-

The solvent is evaporated under reduced pressure to yield 4-chloro-6,7-dimethoxyquinazoline as a white solid.[4]

Biological Significance and Signaling Pathways

While 4-Chloro-6,7-dimethoxyquinazoline itself is primarily a synthetic intermediate, its derivatives are potent inhibitors of various protein kinases involved in cancer cell signaling. These derivatives are often ATP-competitive inhibitors, targeting the ATP-binding site of the kinase domain.

Key Targeted Signaling Pathways

Derivatives of 4-Chloro-6,7-dimethoxyquinazoline have been shown to inhibit key signaling pathways that are frequently dysregulated in cancer.

Key molecular targets for these derivatives include:

-

Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling can impede tumor growth and proliferation.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Blocking VEGFR disrupts angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

The development of drugs targeting these pathways is a cornerstone of modern oncology, and 4-Chloro-6,7-dimethoxyquinazoline serves as a vital scaffold for the synthesis of these targeted therapies.

References

- 1. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 4-Chloro-6,7-dimethoxyquinazoline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-6,7-diethoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Chloro-6,7-diethoxyquinazoline, a key intermediate in the development of targeted therapeutics.

Core Molecular Data

This compound is a substituted quinazoline derivative with significant applications in medicinal chemistry, primarily as a building block for the synthesis of kinase inhibitors. Its core structure consists of a quinazoline ring system chlorinated at the 4th position and featuring two ethoxy groups at the 6th and 7th positions.

| Property | Data |

| Molecular Formula | C₁₂H₁₃ClN₂O₂[1][2][3] |

| Molecular Weight | 252.70 g/mol [1][2][3] |

| CAS Number | 162363-46-4[1][2][3][4][5] |

| Appearance | Solid[2] |

| Purity | Typically ≥97%[2][6] |

| IUPAC Name | This compound[5] |

| InChI Key | HGMQPDNSSYTATF-UHFFFAOYSA-N[2] |

| Canonical SMILES | CCOC1=CC2=C(C=C1OCC)N=C(Cl)N=C2 |

Synthesis

The synthesis of this compound is a critical step in the development of various biologically active compounds. A common synthetic route involves the conversion of 6,7-diethoxyquinazolin-4-one.

Experimental Protocol: Synthesis of this compound

A modified literature procedure serves as the basis for the synthesis.[7] The protocol involves the following key steps:

-

Vilsmeier-Haack Reagent Formation: Oxalyl chloride is added to a solution of N,N-dimethylformamide (DMF) in a suitable solvent like 1,2-dichloroethane under an inert atmosphere (e.g., argon). This in-situ formation of the Vilsmeier-Haack reagent is characterized by vigorous gas evolution.

-

Chlorination: To the resulting slurry, 6,7-diethoxyquinazolin-4-one is added. The reaction mixture is then heated to reflux for several hours to facilitate the chlorination at the 4-position of the quinazoline ring.

-

Quenching and Isolation: The reaction is carefully quenched by the addition of an aqueous basic solution, such as sodium hydrogen phosphate (Na₂HPO₄), and cooled in an ice bath. The solid product, this compound, is then isolated by filtration.

Biological Significance and Applications

While this compound itself is not typically the final active pharmaceutical ingredient (API), it is a crucial intermediate in the synthesis of a wide range of biologically active molecules. The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with various biological targets.

Derivatives of this compound have been investigated for their potential as:

-

Anticancer Agents: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in various cancers. The 4-anilinoquinazoline scaffold, readily synthesized from this compound, is a classic example of an EGFR inhibitor pharmacophore.

-

Antiviral and Antibacterial Agents: The versatile quinazoline ring system allows for substitutions that can lead to compounds with antimicrobial properties.

-

Anti-inflammatory Agents: Certain quinazoline derivatives have demonstrated anti-inflammatory activity.

The primary utility of this compound lies in its reactive chloro group at the 4-position, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various side chains, most notably substituted anilines, to generate libraries of compounds for screening against different biological targets.

References

- 1. 162363-46-4 | MFCD06657617 | this compound [aaronchem.com]

- 2. Quinazoline, 4-chloro-6,7-diethoxy- | CymitQuimica [cymitquimica.com]

- 3. kemix.com.au [kemix.com.au]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. This compound [synhet.com]

- 6. startbioscience.com.br [startbioscience.com.br]

- 7. osti.gov [osti.gov]

An In-depth Technical Guide to the Synthesis of 4-Chloro-6,7-diethoxyquinazoline

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Chloro-6,7-diethoxyquinazoline, a key intermediate in the development of various pharmaceutically active compounds. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

The most common and effective route to this compound involves a two-step process:

-

Cyclization: The formation of the quinazolinone ring system to produce 6,7-diethoxyquinazolin-4(3H)-one.

-

Chlorination: The conversion of the 4-hydroxy group of the quinazolinone to a chloro group.

This guide will detail the methodologies for each of these critical steps. While specific literature on the diethoxy derivative is less prevalent, the synthesis pathways are highly analogous to its well-documented dimethoxy counterpart. The provided protocols are based on established methods for these related compounds and are expected to be readily adaptable.

I. Synthesis of the Precursor: 6,7-diethoxyquinazolin-4(3H)-one

The foundational step in the synthesis of the target molecule is the construction of the 6,7-diethoxyquinazolin-4(3H)-one scaffold. This is typically achieved through the cyclization of 2-amino-4,5-diethoxybenzoic acid with a suitable one-carbon source, most commonly formamide.

Experimental Protocol: Cyclization

This protocol is adapted from established procedures for analogous compounds.

Materials:

-

2-amino-4,5-diethoxybenzoic acid

-

Formamide

-

Water

-

Acetonitrile

-

Diethyl ether

Procedure:

-

A solution of 2-amino-4,5-diethoxybenzoic acid in an excess of formamide is heated to 165-170 °C under an inert atmosphere (e.g., Nitrogen).[1]

-

The reaction is monitored by a suitable chromatographic technique (e.g., HPLC or TLC) until the starting material is consumed (typically 12 hours).[1]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is triturated with diethyl ether, filtered, and then further purified by trituration in boiling acetonitrile for 30 minutes.[1]

-

After cooling, diethyl ether is added to facilitate precipitation.[1]

-

The final product, 6,7-diethoxyquinazolin-4(3H)-one, is collected by filtration as a white powder and dried under reduced pressure.[1]

Quantitative Data: Cyclization

The following table summarizes the typical reaction parameters for the cyclization step, with data extrapolated from the synthesis of a structurally similar compound.

| Parameter | Value | Reference |

| Starting Material | 2-amino-4,5-bis(2-methoxyethoxy)benzoate | [1] |

| Reagent | Formamide (excess) | [1] |

| Temperature | 165-170 °C | [1] |

| Reaction Time | 12 hours | [1] |

| Yield | 84% | [1] |

II. Chlorination of 6,7-diethoxyquinazolin-4(3H)-one

The second and final step is the conversion of the 4-hydroxy group of the quinazolinone intermediate to the target 4-chloro derivative. This is a crucial transformation that activates the molecule for subsequent nucleophilic substitution reactions. The most common and high-yielding method employs thionyl chloride (SOCl₂) as the chlorinating agent, often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Chlorination

This protocol is based on the highly efficient chlorination of the analogous 6,7-dimethoxyquinazolin-4-one.

Materials:

-

6,7-diethoxyquinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Toluene

-

Dichloromethane

-

Saturated aqueous sodium hydrogen carbonate solution

-

Brine

-

Magnesium sulfate

Procedure:

-

To a solution of 6,7-diethoxyquinazolin-4(3H)-one in thionyl chloride, a catalytic amount of N,N-dimethylformamide is added dropwise.[2]

-

The reaction mixture is heated at reflux for 6 hours.[2]

-

After cooling, the excess thionyl chloride is removed under reduced pressure.[2]

-

The residue is azeotroped with toluene to remove any remaining thionyl chloride.[2]

-

The crude product is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium hydrogen carbonate solution and brine.[2]

-

The organic phase is dried over magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound as a solid.[2]

Quantitative Data: Chlorination

The following table outlines the quantitative parameters for the chlorination reaction, based on the synthesis of 4-chloro-6,7-dimethoxyquinazoline.

| Parameter | Value | Reference |

| Starting Material | 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) | [2] |

| Reagent | Thionyl chloride (200 ml) | [2] |

| Catalyst | N,N-dimethylformamide (0.2 ml) | [2] |

| Temperature | Reflux | [2] |

| Reaction Time | 6 hours | [2] |

| Yield | 98% | [2] |

III. Synthesis Pathway Visualization

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis pathways described above.

IV. Overall Synthesis Workflow

The complete synthesis of this compound can be visualized as a sequential two-step process. The following diagram provides a comprehensive workflow from the starting material to the final product.

References

4-Chloro-6,7-diethoxyquinazoline: A Core Precursor for Targeted Kinase Inhibitors

A Technical Guide for Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the foundation of numerous therapeutic agents.[1] This is particularly evident in oncology, where the 4-anilinoquinazoline framework has proven to be exceptionally effective for the development of potent and selective protein kinase inhibitors.[2] Among the key intermediates for constructing these inhibitors, 4-Chloro-6,7-diethoxyquinazoline stands out as a critical building block for a range of targeted therapies, most notably against the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families.

This technical guide provides a comprehensive overview of this compound, covering its synthesis, application in the development of kinase inhibitors, the signaling pathways they target, and the quantitative measures of their efficacy. Detailed experimental protocols and workflow visualizations are provided to serve as a practical resource for researchers and scientists in the field of drug discovery.

Synthesis of the this compound Precursor

The synthesis of this compound is a multi-step process that begins with appropriately substituted precursors, culminating in a key chlorination step. The chlorine atom at the C4 position is the critical reactive site, enabling subsequent derivatization.

Experimental Protocol: Synthesis of this compound

The synthesis typically starts from 3,4-diethoxybenzoic acid and proceeds through cyclization to form the quinazolinone core, followed by chlorination.

Step 1: Synthesis of 2-Amino-4,5-diethoxybenzoic acid This step involves the nitration of 3,4-diethoxybenzoic acid, followed by the reduction of the nitro group to an amine.

Step 2: Synthesis of 6,7-Diethoxyquinazolin-4(3H)-one

-

Combine 2-Amino-4,5-diethoxybenzoic acid with an excess of formamide.

-

Heat the mixture to approximately 160-180°C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 6,7-diethoxyquinazolin-4(3H)-one.

Step 3: Chlorination to form this compound

-

Suspend 6,7-diethoxyquinazolin-4(3H)-one in a suitable solvent such as toluene.

-

Add a chlorinating agent, such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3]

-

Reflux the mixture at 80-110°C for 2-5 hours until the starting material is consumed (monitored by TLC).

-

Carefully remove the excess chlorinating agent under reduced pressure.

-

Triturate the residue with a non-polar solvent (e.g., hexane) or pour it onto crushed ice to precipitate the product.

-

Filter the resulting solid, wash with cold water and a small amount of cold solvent, and dry under vacuum to obtain this compound.

References

Spectroscopic Analysis of 4-Chloro-6,7-diethoxyquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for 4-Chloro-6,7-diethoxyquinazoline, a crucial intermediate in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this paper presents a comprehensive predicted analysis based on established spectroscopic principles and data from its close analogue, 4-chloro-6,7-dimethoxyquinazoline. This guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for obtaining such data, and a plausible synthetic workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with the known data of 4-chloro-6,7-dimethoxyquinazoline.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | s | 1H | H-2 |

| ~7.45 | s | 1H | H-5 |

| ~7.40 | s | 1H | H-8 |

| ~4.25 | q | 4H | -O-CH₂ -CH₃ (C6 & C7) |

| ~1.50 | t | 6H | -O-CH₂-CH₃ (C6 & C7) |

| Solvent: DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 | C-4 |

| ~156.0 | C-7 |

| ~150.0 | C-9 |

| ~145.0 | C-2 |

| ~137.0 | C-6 |

| ~118.0 | C-5 |

| ~110.0 | C-10 |

| ~105.0 | C-8 |

| ~65.0 | -O-CH₂ -CH₃ (C6 & C7) |

| ~15.0 | -O-CH₂-CH₃ (C6 & C7) |

| Solvent: DMSO-d₆ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Strong | C-H stretch (aliphatic -CH₂-, -CH₃) |

| ~1620-1580 | Strong | C=N and C=C stretch (quinazoline ring) |

| ~1500 | Strong | C=C stretch (aromatic) |

| ~1250-1200 | Strong | C-O-C stretch (aryl ether, asymmetric) |

| ~1050-1000 | Strong | C-O-C stretch (aryl ether, symmetric) |

| ~850-750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Predicted Identity of Fragment |

| 252/254 | [M]⁺ (Molecular ion, ³⁵Cl/³⁷Cl isotopes) |

| 223 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 217 | [M - Cl]⁺ (Loss of chlorine) |

| 195 | [M - C₂H₅ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. These protocols are based on standard laboratory practices for the characterization of quinazoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction. Chemical shifts are reported relative to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-180 ppm.

-

A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the absorbance or transmittance as a function of wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal and good ionization.

-

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a gas chromatograph.

-

Use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range.

-

Synthesis Workflow

As no specific signaling pathways involving this compound have been prominently documented, a logical workflow for its synthesis is presented below. This pathway is analogous to the synthesis of similar 4-chloroquinazoline derivatives.

Caption: Plausible synthetic route for this compound.

Spectroscopic Analysis Workflow

The logical flow for the characterization of the synthesized this compound is outlined in the following diagram.

Caption: Workflow for the spectroscopic characterization of the target compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 4-chloro-6,7-dialkoxyquinazolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-chloro-6,7-dialkoxyquinazolines, a class of compounds pivotal in medicinal chemistry and drug development. Due to the prevalence of the dimethoxy variant in research and literature, 4-chloro-6,7-dimethoxyquinazoline is used as a representative example for quantitative data.

Core Physical and Chemical Properties

4-chloro-6,7-dialkoxyquinazolines are heterocyclic compounds featuring a quinazoline core substituted with a chlorine atom at the 4-position and two alkoxy groups at the 6- and 7-positions. These compounds are typically white to yellow crystalline solids and are largely insoluble in water.[1][2][3] They serve as crucial synthetic intermediates in the preparation of a variety of biologically active molecules, most notably in the development of epidermal growth factor receptor (EGFR) inhibitors.[1][4]

Quantitative Data Summary for 4-chloro-6,7-dimethoxyquinazoline

The following table summarizes the key physical and chemical properties of 4-chloro-6,7-dimethoxyquinazoline, the most extensively studied compound in this class.

| Property | Value |

| Molecular Formula | C₁₀H₉ClN₂O₂[5] |

| Molecular Weight | 224.64 g/mol [5] |

| CAS Number | 13790-39-1[5] |

| Appearance | White to yellow powder/crystal[2] |

| Melting Point | 183-190 °C[2][3] |

| Boiling Point (Predicted) | 345.5 ± 37.0 °C[3] |

| Density (Predicted) | 1.321 ± 0.06 g/cm³[3] |

| Solubility | Insoluble in water[1][3] |

| Purity | >98.0% (HPLC)[2] |

Chemical Reactivity and Synthesis

The chemical reactivity of 4-chloro-6,7-dialkoxyquinazolines is dominated by the chlorine atom at the 4-position, which is susceptible to nucleophilic aromatic substitution. This reactivity allows for the facile introduction of various functional groups, particularly amines, which is a key step in the synthesis of many kinase inhibitors.

A common synthetic route to 4-chloro-6,7-dimethoxyquinazoline involves the chlorination of 6,7-dimethoxyquinazolin-4-one. Thionyl chloride is often employed as the chlorinating agent and solvent, providing high yields.[4][6]

Experimental Workflow: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

Caption: Synthetic workflow for 4-chloro-6,7-dimethoxyquinazoline.

Experimental Protocols

Synthesis of 6,7-dimethoxyquinazolin-4-one[4]

-

A mixture of 8.0 g (0.04 mol) of 4,5-dimethoxy-2-aminobenzoic acid and 8.4 g (0.08 mol) of formamidine acetate is prepared in a 250 mL round-bottomed flask.

-

100 mL of absolute ethanol is added to the flask.

-

The mixture is refluxed for 8 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the solvent is removed by rotary evaporation.

-

50 mL of a saturated sodium bicarbonate solution is added to adjust the pH to 7-8.

-

The resulting solid is filtered, washed with a small amount of water, and dried to yield 6,7-dimethoxyquinazolin-4-one.

Synthesis of 4-chloro-6,7-dimethoxyquinazoline[4]

-

6.44 g (0.031 mol) of 6,7-dimethoxyquinazolin-4-one is added to a dry 500 mL round-bottomed flask.

-

190 mL of thionyl chloride and 3 drops of N,N-dimethylformamide are added.

-

The mixture is refluxed for 5 hours.

-

After cooling to room temperature, the excess thionyl chloride is evaporated under reduced pressure.

-

The resulting yellow solid is slowly added to 100 mL of ice water with continuous stirring.

-

The pH is adjusted to approximately 7 with dilute ammonia.

-

The precipitate is filtered and dried to obtain 4-chloro-6,7-dimethoxyquinazoline.

Biological Significance and Applications in Drug Development

4-chloro-6,7-dialkoxyquinazolines are crucial intermediates in the synthesis of targeted cancer therapies.[7][8] Their derivatives have been shown to be potent inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7] By inhibiting these signaling pathways, which are often dysregulated in cancer, these compounds can impede tumor growth, metastasis, and angiogenesis.[4][7] Gefitinib, an EGFR inhibitor, is a notable example of a drug synthesized using a 4-chloro-6,7-dimethoxyquinazoline intermediate.[4]

Signaling Pathway Inhibition

Caption: Inhibition of oncogenic signaling pathways by derivatives.

References

- 1. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 [chemicalbook.com]

- 2. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide on the Mechanism of Action of 4-Chloro-6,7-diethoxyquinazoline in EGFR Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold represents a cornerstone in the development of potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This technical guide delves into the mechanistic underpinnings of 4-chloro-6,7-diethoxyquinazoline as a putative EGFR inhibitor. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates from the well-established structure-activity relationships (SAR) of closely related 4-anilinoquinazoline analogs to provide a comprehensive overview of its likely mechanism of action, binding interactions, and methods for its biological evaluation. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel EGFR-targeted therapies.

Introduction: The Quinazoline Scaffold in EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various human cancers, making it a prime target for therapeutic intervention. The 4-anilinoquinazoline core has emerged as a highly successful pharmacophore for the design of ATP-competitive EGFR tyrosine kinase inhibitors (TKIs). Marketed drugs such as gefitinib and erlotinib feature this core structure and have demonstrated significant clinical efficacy.

The this compound molecule belongs to this class of compounds. The quinazoline ring system serves as the primary anchor, occupying the adenine-binding pocket of the EGFR kinase domain. The substituents on this core, including the chloro group at the 4-position and the diethoxy groups at the 6 and 7-positions, are crucial for modulating potency, selectivity, and pharmacokinetic properties. The 6,7-dialkoxy substitution, in particular, is a common feature in many potent EGFR inhibitors, contributing to favorable interactions within the active site.

Putative Mechanism of Action and Binding Mode

Based on the extensive structural and mechanistic data available for analogous 4-anilinoquinazoline EGFR inhibitors, the mechanism of action for this compound is predicated on its function as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.

The proposed binding mode within the EGFR active site involves key interactions:

-

Hinge Region Interaction: The quinazoline nitrogen at position 1 (N1) is expected to form a critical hydrogen bond with the backbone amide of Methionine 793 (Met793) in the hinge region of the EGFR kinase domain. This interaction is a canonical feature of quinazoline-based inhibitors and is essential for anchoring the molecule in the ATP-binding pocket.

-

Hydrophobic Interactions: The quinazoline ring itself, along with the diethoxy groups, is anticipated to engage in extensive hydrophobic interactions with non-polar residues lining the active site. These may include Leu718, Val726, Ala743, and Leu844.

-

Role of the 4-Chloro Substituent: The chlorine atom at the 4-position acts as a leaving group in the synthesis of 4-anilinoquinazoline derivatives, which are typically the final active inhibitors. However, if considering the 4-chloro compound itself as a potential inhibitor, it would occupy the space where the anilino moiety of more complex inhibitors resides. Its interaction would be primarily hydrophobic.

-

Contribution of the 6,7-Diethoxy Groups: The ethoxy groups at the 6 and 7-positions are predicted to extend into a hydrophobic pocket, enhancing the overall binding affinity.

The collective effect of these interactions is the steric blockade of the ATP-binding site, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This, in turn, inhibits the downstream signaling cascades responsible for tumor cell growth and survival.

Quantitative Analysis of EGFR Inhibition

Table 1: EGFR Inhibitory Activity of Representative 4-Anilinoquinazoline Analogs

| Compound | Target | IC50 (nM) | Assay Type |

| Gefitinib | EGFR (Wild-Type) | 2 - 37 | Kinase Assay |

| Erlotinib | EGFR (Wild-Type) | 2 | Kinase Assay |

| Lapatinib | EGFR & HER2 | 10.8 & 9.8 | Kinase Assay |

| 4-(3-bromoanilino)-6,7-dimethoxyquinazoline | EGFR | 0.4 | Radiometric Binding Assay |

| 4-(3-iodoanilino)-6,7-diethoxyquinazoline | EGFR | 0.5 | Radiometric Binding Assay |

Note: The data presented is for comparative purposes and is derived from various literature sources. The exact inhibitory potential of this compound would need to be determined experimentally.

Experimental Protocols for Evaluation

To ascertain the EGFR inhibitory activity of this compound, a series of in vitro and cell-based assays would be required. The following provides a detailed methodology for a representative in vitro kinase assay.

In Vitro EGFR Tyrosine Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human EGFR.

Materials:

-

Recombinant human EGFR (catalytic domain)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine-5'-triphosphate (ATP)

-

This compound (test compound)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase buffer to achieve a range of final assay concentrations (e.g., 100 µM to 1 pM).

-

Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and the poly(Glu, Tyr) substrate to their final working concentrations in kinase buffer.

-

Assay Reaction:

-

Add 2.5 µL of the serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the poly(Glu, Tyr) substrate and ATP (at a concentration close to its Km for EGFR).

-

Incubate the reaction mixture for 60 minutes at 30°C.

-

-

Signal Detection (using ADP-Glo™):

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway Diagram

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow Diagram

Caption: In Vitro EGFR Kinase Inhibition Assay Workflow.

Logical Relationship Diagram: Binding Mode

Caption: Putative Binding Interactions in EGFR Active Site.

Conclusion

While this compound itself is likely an intermediate in the synthesis of more complex 4-anilinoquinazoline EGFR inhibitors, its core structure embodies the essential features required for potent and selective inhibition of the EGFR tyrosine kinase. Based on the extensive knowledge of this chemical class, it is predicted to act as an ATP-competitive inhibitor, forming key interactions within the EGFR active site. This technical guide provides a robust framework for understanding its putative mechanism of action and outlines the experimental procedures necessary for its empirical validation. Further investigation into this and related compounds could yield novel insights and lead to the development of next-generation EGFR inhibitors for cancer therapy.

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Chloro-6,7-diethoxyquinazoline

Introduction

Quinazoline derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, renowned for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-hypertensive properties. 4-Chloro-6,7-diethoxyquinazoline serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors used in targeted cancer therapy. Its structural analog, 4-chloro-6,7-dimethoxyquinazoline, is a key precursor for drugs like gefitinib, an epidermal growth factor receptor (EGFR) inhibitor.[1] This document provides a detailed protocol for the synthesis of this compound via the chlorination of its precursor, 6,7-diethoxyquinazolin-4(3H)-one. The procedure is designed for researchers and professionals in chemical synthesis and drug development.

Synthesis Workflow

The synthesis involves a one-step chlorination reaction where the hydroxyl group at the C4 position of the quinazolinone ring is substituted with a chlorine atom. This transformation is typically achieved using a potent chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Caption: Workflow for the chlorination of 6,7-diethoxyquinazolin-4(3H)-one.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the analogous compound, 4-chloro-6,7-dimethoxyquinazoline, which demonstrates high efficiency and yield.[2]

Materials and Equipment

-

Starting Material: 6,7-diethoxyquinazolin-4(3H)-one

-

Reagents:

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle with a magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Fume hood

-

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6,7-diethoxyquinazolin-4(3H)-one (1.0 equivalent) in thionyl chloride (15-20 mL per gram of starting material). The entire setup should be placed in a well-ventilated fume hood.

-

Addition of Catalyst: To the suspension, add a catalytic amount of N,N-dimethylformamide (DMF) dropwise (e.g., 2-3 drops).[2]

-

Chlorination Reaction: Heat the reaction mixture to reflux (approximately 79 °C, the boiling point of SOCl₂) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, add toluene to the residue and evaporate it again (azeotropic removal). Repeat this step twice.[2]

-

Work-up and Extraction:

-

Carefully neutralize the residue by dissolving it in dichloromethane (DCM).

-

Transfer the DCM solution to a separatory funnel and wash it sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[2] Perform this step cautiously due to potential gas evolution.

-

Wash the organic layer with brine.

-

-

Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to obtain a solid of high purity.

Safety Precautions

-

Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

The reaction generates acidic gases (HCl and SO₂). Ensure the reaction setup is properly vented into a scrubbing system or a fume hood.

-

The neutralization step with sodium bicarbonate is exothermic and releases CO₂ gas. Add the bicarbonate solution slowly and with agitation to control the effervescence.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis, based on a representative reaction for the analogous 6,7-dimethoxy compound which achieved a high yield.[2]

| Parameter | Value | Reference |

| Starting Material | 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one | [2] |

| Molar Amount (Starting Material) | 48.5 mmol (10.0 g) | [2] |

| Reagent (Chlorinating Agent) | Thionyl Chloride (SOCl₂) | [2] |

| Reagent Volume | 200 mL | [2] |

| Catalyst | N,N-Dimethylformamide (DMF) | [2] |

| Catalyst Volume | 0.2 mL | [2] |

| Reaction Temperature | Reflux (~79 °C) | [2] |

| Reaction Time | 6 hours | [2] |

| Product Yield (Reported) | 98% (10.7 g) | [2] |

Note: The values presented are for the synthesis of 4-chloro-6,7-dimethoxyquinazoline and serve as a strong guideline for the diethoxy analog due to their chemical similarity. Yields may vary based on specific experimental conditions and scale.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 4-Chloro-6,7-diethoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6,7-diethoxyquinazoline is a key heterocyclic building block in medicinal chemistry and drug discovery. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide array of functional groups, particularly nitrogen nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the quinazoline ring system.

These application notes provide detailed protocols for performing SNAr reactions with this compound and its analogs, focusing on the synthesis of 4-anilinoquinazoline derivatives. Such derivatives are prominent in oncology, with several approved drugs and clinical candidates functioning as tyrosine kinase inhibitors (TKIs). The methodologies described herein are foundational for the synthesis of compound libraries for screening and the development of novel therapeutic agents. A notable application is in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

Reaction Mechanism and Workflow

The nucleophilic aromatic substitution reaction on this compound typically proceeds through a stepwise SNAr mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the chloride leaving group yields the 4-substituted quinazoline product.

Applications in Drug Discovery: Targeting Signaling Pathways

Derivatives of 4-anilino-6,7-diethoxyquinazoline are frequently designed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer. A primary target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and survival. The 4-anilinoquinazoline scaffold is adept at binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of 4-anilinoquinazoline derivatives from 4-chloroquinazoline precursors. While the examples may use analogs like 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, the reaction conditions are readily adaptable for this compound.

Protocol 1: General Synthesis of 4-Anilino-6,7-diethoxyquinazoline Derivatives

This protocol describes a general method for the reaction of this compound with various substituted anilines.

Materials:

-

This compound

-

Substituted aniline (1.0-1.2 equivalents)

-

Isopropanol (i-PrOH) or Ethanol (EtOH)

-

Pyridine (optional, as a base)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

To a solution of the substituted aniline (1.1 equivalents) in isopropanol, add this compound (1.0 equivalent).

-

If the aniline salt is used, or to facilitate the reaction, pyridine (1.1 equivalents) can be added.

-

Heat the reaction mixture to reflux (approximately 82-90°C) and stir for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold isopropanol and then water.

-

If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can then be purified.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired 4-anilino-6,7-diethoxyquinazoline derivative.

Protocol 2: Synthesis of N-(3-ethynylphenyl)-6,7-diethoxyquinazolin-4-amine (Erlotinib analog)

This protocol is adapted from the synthesis of Erlotinib and can be applied to the diethoxy analog.

Materials:

-

This compound (1.0 equivalent)

-

3-Ethynylaniline (1.1 equivalents)

-

Isopropanol (i-PrOH) or a mixture of water and an organic solvent.[1][2]

-

Hydrochloric acid (catalytic amount, if performing in aqueous media).[1]

-

Round-bottom flask

-

Magnetic stirrer and heat source

-

Standard laboratory glassware

Procedure:

-

Suspend this compound (1.0 equivalent) in isopropanol or water.[1][3]

-

Add 3-ethynylaniline (1.1 equivalents).

-

If using an aqueous medium, add a catalytic amount of hydrochloric acid.[1]

-

Heat the reaction mixture to 40-80°C and stir for 1.5-4 hours.[1][3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with water and a suitable organic solvent (e.g., ethyl acetate).[2]

-

Dry the product under vacuum to yield the N-(3-ethynylphenyl)-6,7-diethoxyquinazolin-4-amine.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the synthesis of various 4-anilinoquinazoline derivatives from their corresponding 4-chloro precursors. These serve as a valuable reference for optimizing reactions with this compound.

| 4-Chloroquinazoline Derivative | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline | 3-ethynylaniline | i-PrOH | Reflux | 4 | 92 | [3] |

| 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline | 3-ethynylaniline | Water / HCl | 40 | 1.5 | Not specified | [1] |

| 4-chloro-7-methoxyquinazolin-6-yl acetate | 3-chloro-4-fluorophenylamine | i-PrOH | 90 | 5 | 96 | [3] |

| 4-chloro-6-halo-2-phenylquinazolines | Various N-methylanilines | Microwave | 100-120 | 0.17-2 | 63-96 | [4] |

| 2,4-dichloro-6,7-dimethoxy quinazoline | Various anilines | Isopropanol | Reflux | 6 | Satisfactory |

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of pharmacologically relevant molecules, particularly kinase inhibitors. The nucleophilic aromatic substitution at the C4 position is a robust and high-yielding reaction, allowing for the creation of diverse libraries of 4-substituted quinazolines. The protocols and data presented here provide a solid foundation for researchers to design and execute synthetic strategies targeting novel therapeutics.

References

- 1. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2008122776A2 - Process for preparation of erlotinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-arylation of 4-chloroquinazolines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-anilinoquinazolines have garnered significant attention, particularly in oncology, due to their ability to inhibit various receptor tyrosine kinases (RTKs). The N-arylation of 4-chloroquinazolines is a critical step in the synthesis of these valuable compounds. This document provides detailed application notes and protocols for the efficient N-arylation of 4-chloroquinazolines, focusing on methods amenable to drug discovery efforts. Key methodologies, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, are presented with comparative data and detailed experimental procedures.

Core Applications in Drug Discovery

N-aryl-4-aminoquinazoline derivatives are instrumental in the development of targeted therapies. They have been successfully developed as inhibitors of key signaling proteins implicated in cancer cell proliferation, survival, and angiogenesis. Notable targets include:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor angiogenesis.

-

c-Src Tyrosine Kinase: Involved in cancer cell motility, invasion, and proliferation.

The methodologies described herein facilitate the rapid generation of diverse libraries of 4-anilinoquinazolines for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Data Presentation: Comparison of N-arylation Methods

The following tables summarize quantitative data for different N-arylation methods, allowing for easy comparison of their efficiency and scope.

Table 1: Microwave-Assisted N-arylation of 4-chloro-6-halo-2-phenylquinazolines with N-methylanilines [1]

| Entry | 4-Chloroquinazoline | Aniline | Product | Yield (%) | Time (min) | Temperature (°C) |

| 1 | 4-chloro-2-phenyl-6-bromoquinazoline | 4-methoxy-N-methylaniline | 10a | 90 | 10 | 100 |

| 2 | 4-chloro-2-phenyl-6-iodoquinazoline | 4-methoxy-N-methylaniline | 10b | 85 | 10 | 100 |

| 3 | 4-chloro-2-phenyl-6-bromoquinazoline | 3-methoxy-N-methylaniline | 10c | 63 | 10 | 100 |

| 4 | 4-chloro-2-phenyl-6-iodoquinazoline | 3-methoxy-N-methylaniline | 10d | 78 | 10 | 100 |

| 5 | 4-chloro-2-phenyl-6-bromoquinazoline | 2-methoxy-N-methylaniline | 10e | 87 | 20 | 100 |

| 6 | 4-chloro-2-phenyl-6-iodoquinazoline | 2-methoxy-N-methylaniline | 10f | 84 | 20 | 100 |

| 7 | 4-chloro-2-phenyl-6-bromoquinazoline | 3-bromo-N-methylaniline | 10k | 72 | 10 | 100 |

| 8 | 4-chloro-2-phenyl-6-iodoquinazoline | 3-bromo-N-methylaniline | 10l | 73 | 10 | 100 |

| 9 | 4-chloro-2-phenyl-6-bromoquinazoline | 4-fluoro-N-methylaniline | 10m | 84 | 40 | 100 |

| 10 | 4-chloro-2-phenyl-6-iodoquinazoline | 4-fluoro-N-methylaniline | 10n | 70 | 40 | 100 |

Table 2: Comparison of Microwave-Assisted vs. Classical Heating for the Synthesis of N-arylheterocyclic-4-aminoquinazolines

| Compound | Method | Time | Yield (%) |

| 5a | Microwave (60W) | 20 min | 95.2 |

| 5a | Classical (Reflux) | 12 h | 41.5 |

| 5b | Microwave (60W) | 20 min | 96.5 |

| 5b | Classical (Reflux) | 12 h | 37.3 |

| 5c | Microwave (60W) | 20 min | 92.4 |

| 5c | Classical (Reflux) | 12 h | 33.7 |

| 5d | Microwave (60W) | 20 min | 94.7 |

| 5d | Classical (Reflux) | 12 h | 39.8 |

| 5e | Microwave (60W) | 20 min | 91.3 |

| 5e | Classical (Reflux) | 12 h | 30.2 |

| 5f | Microwave (60W) | 20 min | 93.5 |

| 5f | Classical (Reflux) | 12 h | 36.4 |

| 5g | Microwave (60W) | 20 min | 90.6 |

| 5g | Classical (Reflux) | 12 h | 31.8 |

Experimental Protocols

Protocol 1: Microwave-Assisted N-arylation of 4-chloroquinazolines[1]

This protocol describes a rapid and efficient base-free method for the N-arylation of 4-chloroquinazolines using microwave irradiation.

Materials:

-

4-chloroquinazoline derivative (1.0 equiv)

-

Substituted aniline (1.2 equiv)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Microwave vial (10 mL)

-

Microwave reactor

Procedure:

-

To a 10 mL microwave vial, add the 4-chloroquinazoline derivative (0.2 mmol, 1.0 equiv) and the substituted aniline (0.24 mmol, 1.2 equiv).

-

Add a mixture of THF/H₂O (3:1, v/v, 4 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100 °C for the time specified in Table 1 (typically 10-40 minutes).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-4-aminoquinazoline.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-chloroquinazolines

This protocol provides a general procedure for the N-arylation of 4-chloroquinazolines using a palladium catalyst and a phosphine ligand. This method is highly versatile and tolerates a wide range of functional groups.

Materials:

-

4-chloroquinazoline derivative (1.0 equiv)

-

Aryl amine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

-

Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 equiv), the phosphine ligand (0.04 equiv), and NaOtBu (1.4 equiv) under an inert atmosphere (e.g., argon or nitrogen).

-

Add the 4-chloroquinazoline derivative (1.0 equiv) and the aryl amine (1.2 equiv).

-

Add anhydrous toluene via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

-

Wash the Celite pad with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure N-aryl-4-aminoquinazoline.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways commonly targeted by N-aryl-4-aminoquinazoline-based inhibitors.

Caption: EGFR Signaling Pathway and Inhibition.

Caption: VEGFR Signaling Pathway and Inhibition.

References

Application Notes: 4-Chloro-6,7-diethoxyquinazoline as a Key Intermediate in the Synthesis of Anticancer Agents

Introduction

4-Chloro-6,7-diethoxyquinazoline is a pivotal heterocyclic building block in medicinal chemistry, particularly for the development of targeted anticancer therapies. Its quinazoline core is a "privileged structure" found in numerous biologically active compounds. The presence of a chlorine atom at the 4-position renders the molecule susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine-containing side chains. This strategic functionalization is the cornerstone of its application in synthesizing potent Tyrosine Kinase Inhibitors (TKIs).

Notably, this compound serves as a direct precursor or a close analog to the intermediates used in the synthesis of first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as erlotinib and gefitinib.[1][2] These drugs have revolutionized the treatment of certain cancers, especially non-small cell lung cancer (NSCLC), in patients harboring activating EGFR mutations.[1][3][4] By competitively binding to the ATP-binding site of the EGFR kinase domain, these agents block the autophosphorylation and activation of downstream signaling pathways, ultimately inhibiting cancer cell proliferation, survival, and metastasis.[1][5][6][7]

These application notes provide detailed protocols for the synthesis of erlotinib and gefitinib analogs using this compound, methods for their biological evaluation, and a summary of their activity.

Target Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[8][9] In many cancers, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell division.[10][11] EGFR inhibitors synthesized from this compound block this signaling cascade. The binding of ligands like EGF or TGF-α to EGFR triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[7][9] This activates downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes proliferation, and the PI3K-AKT-mTOR pathway, which supports cell survival.[5][6][10] Quinazoline-based TKIs prevent this initial phosphorylation step, effectively shutting down these pro-tumorigenic signals.[6][7]

Synthetic Workflow and Experimental Protocols

The general strategy for synthesizing EGFR inhibitors from this compound involves a nucleophilic aromatic substitution reaction with a substituted aniline. This reaction is typically performed in a protic solvent like isopropanol or ethanol, sometimes with the addition of an acid or base catalyst, to yield the final active pharmaceutical ingredient.

Protocol 1: Synthesis of an Erlotinib Analog

This protocol describes the synthesis of N-(3-ethynylphenyl)-6,7-diethoxyquinazolin-4-amine, an analog of erlotinib, via the reaction of this compound with 3-ethynylaniline. The procedure is adapted from established methods for erlotinib synthesis.[12][13]

Materials:

-

This compound

-

3-Ethynylaniline

-

Isopropanol (i-PrOH) or Acetonitrile

-

Hydrochloric Acid (HCl) or Acetic Acid (optional, for salt formation)

-

Pyridine (optional)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

To a solution of 3-ethynylaniline (1.1 equivalents) in isopropanol, add this compound (1.0 equivalent).

-

If desired for salt formation, a catalytic amount of acid like hydrochloric acid or acetic acid can be added.[13] Alternatively, a base like pyridine can be used.[12]

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).[12]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. A solid precipitate should form.[12]

-

If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold isopropanol or water, followed by a non-polar solvent like n-hexane, to remove unreacted starting materials.[14]

-

Dry the product in a vacuum oven at 40-50 °C.

-

The structure of the synthesized compound can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Gefitinib Analog

This protocol details the synthesis of N-(3-chloro-4-fluorophenyl)-6,7-diethoxyquinazolin-4-amine, an analog of gefitinib. The methodology is based on published syntheses of gefitinib.[12][15]

Materials:

-

This compound

-

3-Chloro-4-fluoroaniline

-

Isopropanol (i-PrOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

Suspend this compound (1.0 equivalent) in isopropanol in a round-bottom flask.

-

Add 3-chloro-4-fluoroaniline (1.0-1.2 equivalents) to the suspension.[15]

-

Heat the mixture to reflux and maintain for 1-2 hours, with stirring.

-

Monitor the reaction by TLC until the starting chloroquinazoline is consumed.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with cold isopropanol, and then with water.

-

Dry the purified product under vacuum at 40-50 °C.

-

Characterize the final compound using appropriate analytical techniques (NMR, MS).

Protocol 3: In Vitro Evaluation of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[6]

Materials:

-

Cancer cell lines (e.g., A549, PC-9, HCC827)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Synthesized quinazoline compounds and a positive control (e.g., erlotinib, gefitinib)

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds and controls in culture medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with the medium containing the test compounds. Include vehicle-only (DMSO) wells as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6]

Quantitative Data: In Vitro Potency of EGFR Inhibitors

The following tables summarize the reported in vitro potency of the benchmark compounds, erlotinib and gefitinib, against EGFR and various cancer cell lines. These values serve as a reference for evaluating newly synthesized analogs. IC₅₀ values can vary between studies due to different experimental conditions.[5][6]

Table 1: Enzymatic Assay - Inhibition of EGFR Tyrosine Kinase Activity

| Inhibitor | EGFR Kinase IC₅₀ (nM) |

| Erlotinib | 2[5][6] |

| Gefitinib | ~2-37[6] |

Table 2: Cellular Assays - Inhibition of Cancer Cell Proliferation (IC₅₀)

| Cell Line | EGFR Mutation Status | Erlotinib (µM) | Gefitinib (µM) |

| HCC827 | Exon 19 Deletion | ~0.07 (72h)[6] | Similar to Icotinib/Erlotinib[6] |

| PC-9 | Exon 19 Deletion | ~0.007[6] | Similar to Icotinib/Erlotinib[6] |

| A549 | Wild-Type | >10 (72h)[6] | - |

| A431 | Wild-Type (Overexpression) | - | - |

References

- 1. Gefitinib - Wikipedia [en.wikipedia.org]

- 2. Erlotinib and gefitinib treatments of the lung cancer in an elderly patient result in gastrointestinal bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2008122776A2 - Process for preparation of erlotinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 14. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ukm.my [ukm.my]

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-Chloro-6,7-diethoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis and purification of 4-Chloro-6,7-diethoxyquinazoline. This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly tyrosine kinase inhibitors used in oncology. The protocols described herein are adapted from established methods for the analogous 4-chloro-6,7-dimethoxyquinazoline, providing a robust starting point for process development and optimization. The synthesis is approached via a multi-step sequence involving the formation of a quinazolinone intermediate, followed by chlorination. Purification to high purity is achieved through recrystallization.

Introduction

This compound serves as a key building block in the development of targeted therapies. Its structural motif is present in several potent enzyme inhibitors. The efficient and scalable synthesis of this intermediate is therefore of significant interest for pharmaceutical research and manufacturing. The following protocols detail a reliable synthetic route and purification method, adapted for the diethoxy compound from well-established procedures for its dimethoxy counterpart.[1][2] It is recommended that these protocols be optimized for specific laboratory or plant conditions.

Synthetic Workflow Overview

The overall synthetic strategy is a two-stage process:

-

Stage 1: Synthesis of 6,7-Diethoxy-3,4-dihydroquinazolin-4-one: This intermediate is prepared from 2-amino-4,5-diethoxybenzoic acid through cyclization with a suitable C1 source, such as formamide or triethyl orthoformate.

-

Stage 2: Chlorination of 6,7-Diethoxy-3,4-dihydroquinazolin-4-one: The hydroxyl group of the quinazolinone is converted to a chloro group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the final product.[3]

Experimental Protocols

Disclaimer: The following protocols are adapted from procedures for the synthesis of 4-chloro-6,7-dimethoxyquinazoline. The molar equivalents and reaction parameters should be considered as a starting point and may require optimization for the diethoxy analogs.

Stage 1: Synthesis of 6,7-Diethoxy-3,4-dihydroquinazolin-4-one

This protocol describes the cyclization of 2-amino-4,5-diethoxybenzoic acid using formamide.

Materials and Reagents:

-

2-amino-4,5-diethoxybenzoic acid

-

Formamide

-

Water

Procedure:

-

In a suitable reaction vessel, combine 2-amino-4,5-diethoxybenzoic acid (1 equivalent) with an excess of formamide (e.g., 10-20 equivalents).

-

Heat the reaction mixture to 140-150°C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-12 hours.

-

Upon completion, cool the mixture to approximately 90°C and slowly add water to precipitate the product.

-

Continue cooling to room temperature with stirring for at least 1 hour to ensure complete precipitation.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield 6,7-diethoxy-3,4-dihydroquinazolin-4-one.

Stage 2: Chlorination of 6,7-Diethoxy-3,4-dihydroquinazolin-4-one

This protocol details the conversion of the quinazolinone intermediate to the final product using thionyl chloride.

Materials and Reagents:

-

6,7-Diethoxy-3,4-dihydroquinazolin-4-one

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a dry reaction vessel equipped with a reflux condenser and a gas scrubber, suspend 6,7-diethoxy-3,4-dihydroquinazolin-4-one (1 equivalent) in thionyl chloride (e.g., 10-20 equivalents).[3]

-

Add a catalytic amount of N,N-dimethylformamide (e.g., 0.05 equivalents) dropwise to the stirred suspension.[3]

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.[3] Monitor the reaction for the cessation of gas evolution and by TLC/HPLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

-

Add toluene to the residue and co-evaporate (azeotrope) to remove any remaining traces of thionyl chloride. Repeat this step if necessary.[3]

-

Dissolve the crude residue in dichloromethane.[3]

-

Carefully wash the organic solution with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.[3]

Purification Protocol: Recrystallization

Materials and Solvents:

-

Crude this compound

-

Ethanol

-

Ethyl acetate

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot mixture of ethanol and ethyl acetate (a 1:1 ratio is a good starting point).

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

-

Dry the purified this compound under vacuum.

Data Presentation

The following tables provide expected quantitative data based on the synthesis of the analogous 4-chloro-6,7-dimethoxyquinazoline. These values should be used as a reference and are expected to be similar for the diethoxy compound, though optimization is necessary.

Table 1: Reactant and Product Properties (Estimated for Diethoxy Compounds)

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2-amino-4,5-diethoxybenzoic acid | C₁₁H₁₅NO₄ | 225.24 | Off-white solid |

| 6,7-Diethoxy-3,4-dihydroquinazolin-4-one | C₁₂H₁₄N₂O₃ | 234.25 | Light brown solid |

| This compound | C₁₂H₁₃ClN₂O₂ | 252.70 | White to off-white solid |

Table 2: Summary of Reaction Conditions and Expected Yields (Adapted from Dimethoxy Analog)

| Stage | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1. Cyclization | 2-amino-4,5-diethoxybenzoic acid, Formamide | Formamide | 140-150 | 8-12 | 85-95 |

| 2. Chlorination | 6,7-Diethoxy-3,4-dihydroquinazolin-4-one, SOCl₂, DMF | Thionyl Chloride | ~80 (reflux) | 4-6 | 90-98 |

Visualizations

Synthesis Workflow

Caption: Synthetic route to this compound.

Purification Workflow

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Purification of 4-Chloro-6,7-diethoxyquinazoline by Recrystallization

For Researchers, Scientists, and Drug Development Professionals